5-ROX-SE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

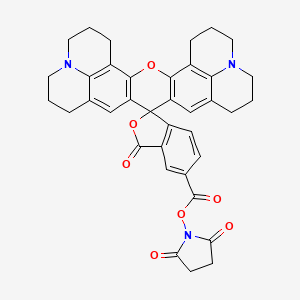

C37H33N3O7 |

|---|---|

Molecular Weight |

631.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate |

InChI |

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-26-25(17-22)36(44)46-37(26)27-18-20-5-1-13-38-15-3-7-23(31(20)38)33(27)45-34-24-8-4-16-39-14-2-6-21(32(24)39)19-28(34)37/h9-10,17-19H,1-8,11-16H2 |

InChI Key |

CMUKTYXAAQXJCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-ROX-SE: Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a fluorescent dye widely utilized in biological research for labeling molecules of interest. As a member of the rhodamine family of dyes, it exhibits bright fluorescence and favorable photophysical properties, making it a valuable tool for various applications, including DNA sequencing, fluorescence resonance energy transfer (FRET), and fluorescence quenching applications.[1][2][3][4][5] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of key processes.

Spectral Properties of 5-ROX

The spectral characteristics of 5-ROX are critical for designing experiments and selecting appropriate filter sets for fluorescence microscopy and spectroscopy. The succinimidyl ester (SE) group is amine-reactive and does not significantly alter the spectral properties of the core 5-ROX fluorophore after conjugation.[6] The quantitative spectral data for 5-ROX are summarized in the table below.

| Property | Value | Solvent/Conditions | Source |

| Excitation Maximum (λex) | 568 nm | Methanol | [6] |

| 570 nm | - | [1][3][7] | |

| 575 nm | - | [8][9] | |

| 578 nm | - | [10][11] | |

| 580 nm | Aqueous Buffer | [12][13] | |

| Emission Maximum (λem) | 591 nm | - | [3][7] |

| 595 nm | Methanol | [6] | |

| 600 nm | Methanol | [8] | |

| 602 nm | - | [1][9] | |

| 604 nm | Aqueous Buffer | [10][11][12] | |

| Molar Extinction Coefficient (ε) | 82,000 cm⁻¹M⁻¹ | - | [10] |

| 93,000 cm⁻¹M⁻¹ | - | [3][7] | |

| Fluorescence Quantum Yield (Φ) | 0.94 | Aqueous Buffer | [10][12] |

| 1.0 | - | [7] |

Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol describes the general procedure for covalently labeling proteins or other molecules containing primary amine groups with this compound.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Protein or amine-containing molecule of interest

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.0-9.0

-

Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.[1] Store this stock solution at -20°C, protected from light.[1][6][8]

-

Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer. The optimal pH for the labeling reaction is between 7.2 and 9.0, as this range favors the reaction of the succinimidyl ester with primary amines while minimizing hydrolysis of the ester.[1][14][15][16][17]

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point is often a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or overnight at 4°C, with gentle stirring and protected from light.[1]

-

-

Purification: After the incubation period, separate the labeled protein from the unreacted dye. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of a this compound conjugate using a spectrofluorometer.

Materials:

-

This compound labeled molecule (purified)

-

Appropriate buffer (e.g., PBS)

-

Quartz cuvette

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Dilute the purified this compound conjugate in the desired buffer to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer's excitation wavelength to the known maximum for 5-ROX (e.g., 570 nm).

-

Scan a range of emission wavelengths, typically starting from about 10-20 nm above the excitation wavelength to approximately 750 nm (e.g., 580 nm to 750 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer's emission wavelength to the determined maximum (e.g., 602 nm).

-

Scan a range of excitation wavelengths, typically from around 450 nm up to the emission wavelength (e.g., 450 nm to 600 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the excitation and emission spectra.

Visualizations

Chemical Reaction of this compound with a Primary Amine

The core of this compound's utility is its ability to react with primary amines on biomolecules. The succinimidyl ester (SE) group is an excellent leaving group, allowing for the formation of a stable amide bond between the dye and the target molecule.[14][15][16]

Experimental Workflow: Protein Labeling and Analysis

The following diagram illustrates a typical experimental workflow, from labeling a target protein with this compound to the final spectral analysis.

References

- 1. 5-ROX, SE | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

- 5. abpbio.com [abpbio.com]

- 6. biotium.com [biotium.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. biotium.com [biotium.com]

- 9. abpbio.com.cn [abpbio.com.cn]

- 10. 5-ROX [5-Carboxy-X-rhodamine] *CAS 216699-35-3* | AAT Bioquest [aatbio.com]

- 11. Spectrum [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stallardediting.com [stallardediting.com]

5-Carboxy-X-Rhodamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and photophysical properties of 5-Carboxy-X-Rhodamine (5-ROX), a widely utilized fluorescent dye in biological research and drug development. This document details its core characteristics, provides established experimental protocols for its application, and presents visual workflows for key laboratory procedures.

Core Chemical and Photophysical Properties

5-Carboxy-X-Rhodamine is a bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes. Its rigid xanthene core, conferred by n-propylene bridges, contributes to its high quantum yield and intense absorption and emission, making it a preferred choice for a variety of fluorescence-based applications.[1] Rhodamine dyes, in general, are valued for their long wavelength absorption maxima, high molar absorptivities, and resistance to photobleaching.[1][2] The fluorescence of 5-ROX is also notably independent of pH in the physiological range of 4 to 10.[1]

The carboxylic acid group of 5-ROX allows for its covalent attachment to biomolecules.[3][4] For conjugation to primary amines, such as those found on proteins and amine-modified oligonucleotides, 5-ROX is typically activated to its N-hydroxysuccinimidyl (NHS) ester form.[1]

The key quantitative properties of 5-Carboxy-X-Rhodamine are summarized in the tables below. It is important to note that reported values can vary slightly between suppliers and under different experimental conditions (e.g., solvent, pH).

Table 1: General Chemical Properties of 5-Carboxy-X-Rhodamine

| Property | Value | Source(s) |

| Chemical Formula | C₃₃H₃₀N₂O₅ | [5][6][7] |

| Molecular Weight | ~534.6 g/mol | [3][5][6][7] |

| CAS Number | 216699-35-3 | [3][5][6] |

| Solubility | DMSO, DMF, Methanol | [3][5] |

| Purity | >90% - >95% | [7][8] |

| Appearance | Dark violet/purple solid powder | [7] |

| Storage Conditions | -20°C, protected from light | [3][5] |

Table 2: Photophysical Properties of 5-Carboxy-X-Rhodamine

| Property | Reported Value(s) | Source(s) |

| Excitation Maximum (λex) | 568 nm, 570 nm, 576 nm, 578 nm, 580 nm, 586 nm | [2][3][9][10][11] |

| Emission Maximum (λem) | 591 nm, 595 nm, 601 nm, 604 nm, 610 nm | [2][3][9][10][11] |

| Molar Absorptivity (ε) | 36,000 M⁻¹cm⁻¹, >85,000 M⁻¹cm⁻¹, 91,000 M⁻¹cm⁻¹, 93,000 M⁻¹cm⁻¹ | [2][3][9] |

| Quantum Yield (Φ) | 0.94, 1.0 | [2][11][12] |

| Spectrally Similar Dyes | Alexa Fluor® 568, TAMRA, CF™ 568 | [3] |

Experimental Protocols and Workflows

The utility of 5-ROX is realized through its conjugation to biomolecules for their subsequent detection and analysis. Below are detailed methodologies for common labeling procedures and applications.

Protein Labeling with 5-ROX N-hydroxysuccinimidyl (NHS) Ester

The most common method for labeling proteins with 5-ROX involves the use of its amine-reactive NHS ester derivative, which forms a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues).

Methodology:

-

Antibody Preparation: Dissolve the antibody or protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer at pH 8.3, to a concentration of 2.5 - 10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction and must be avoided. If the protein is in an incompatible buffer, dialysis or buffer exchange into the labeling buffer is required.

-

Dye Preparation: Allow the vial of 5-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.

-

Conjugation Reaction: While gently stirring or vortexing the protein solution, add the dye stock solution dropwise. A typical molar ratio of dye to protein is between 9:1 and 15:1. The optimal ratio may need to be determined empirically for each specific protein. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted free dye. This is commonly achieved by gel filtration using a column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like phosphate-buffered saline (PBS).

-

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of 5-ROX (~570-580 nm).

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light. A stabilizing agent like bovine serum albumin (BSA) and a preservative such as sodium azide (B81097) can be added.

Workflow for Protein Labeling with 5-ROX NHS Ester:

Oligonucleotide Labeling with 5-ROX NHS Ester

5-ROX is frequently used to label oligonucleotides for applications such as real-time PCR probes and DNA sequencing.[9] This requires an oligonucleotide synthesized with a primary amine modification, typically at the 5' or 3' end.

Methodology:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.091 M sodium tetraborate (B1243019) or 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 0.3 to 0.8 mM.

-

Dye Preparation: Prepare a stock solution of 5-ROX NHS ester in anhydrous DMSO (e.g., ~14 mM). Use anhydrous solvent and handle the dye promptly to minimize hydrolysis.

-

Conjugation Reaction: Add the dye solution to the oligonucleotide solution. Incubate the mixture for 1-3 hours at room temperature in the dark.

-

Purification: The labeled oligonucleotide must be purified from excess free dye and any unlabeled oligonucleotides. This can be achieved through methods such as ethanol (B145695) precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Oligonucleotide Labeling:

Indirect Immunofluorescence Staining

In a typical indirect immunofluorescence (IF) experiment, an unlabeled primary antibody first binds to the target antigen. Then, a secondary antibody conjugated to a fluorophore, such as a rhodamine derivative like 5-ROX, binds to the primary antibody, providing signal amplification.

Methodology:

-

Sample Preparation: Grow cells on coverslips or prepare tissue sections. Fix the samples using an appropriate method (e.g., with 4% paraformaldehyde), followed by permeabilization (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.

-

Blocking: Incubate the samples in a blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS) for at least one hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer and incubate with the sample, typically for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the sample multiple times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the sample with the 5-ROX-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.

-

Final Washes and Mounting: Wash the sample again multiple times with PBS to remove unbound secondary antibody. Mount the coverslip onto a microscope slide using an antifade mounting medium, which may also contain a nuclear counterstain like DAPI.

-

Visualization: Examine the sample using a fluorescence microscope equipped with the appropriate filters for 5-ROX (excitation ~570 nm, emission ~600 nm).

Workflow for Indirect Immunofluorescence:

Conclusion

5-Carboxy-X-Rhodamine is a versatile and robust fluorescent dye with favorable photophysical properties that make it a valuable tool for researchers in molecular biology, cell biology, and drug development. Its ability to be readily conjugated to proteins and nucleic acids enables a wide array of applications, from immunofluorescence and flow cytometry to real-time PCR and DNA sequencing. The protocols and data presented in this guide offer a solid foundation for the successful application of 5-ROX in the laboratory.

References

- 1. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 2. biotium.com [biotium.com]

- 3. genecopoeia.com [genecopoeia.com]

- 4. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]

- 8. usbio.net [usbio.net]

- 9. protocols.io [protocols.io]

- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Oligonucleotide labeling and dyes for test kits [blog.interchim.com]

An In-depth Technical Guide to 5-ROX-SE Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for 5-ROX-SE, a widely used fluorescent dye for labeling biomolecules.

Core Mechanism of Action

This compound, or 5-Carboxy-X-rhodamine, succinimidyl ester, is an amine-reactive fluorescent labeling reagent.[1][2] The core of its labeling action lies in the N-hydroxysuccinimidyl ester (SE) functional group. This group exhibits high reactivity and selectivity towards primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[3][4]

The reaction proceeds via nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This leads to the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and covalent amide bond. This robust linkage ensures the permanent attachment of the 5-ROX fluorophore to the target molecule.[4] The reaction is most efficient under slightly alkaline conditions, typically at a pH between 8.0 and 9.0, which deprotonates the primary amine, enhancing its nucleophilicity.[5][6]

Quantitative Data Summary

The photophysical properties of 5-ROX make it a valuable tool in various fluorescence-based applications, including automated DNA sequencing and Fluorescence Resonance Energy Transfer (FRET).[7][8] The single isomer form is often preferred to ensure better resolution and consistency in labeling results.[3][9]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~570-580 nm | Varies slightly with solvent.[10][11][12][13][14] |

| Emission Maximum (λem) | ~591-604 nm | Varies slightly with solvent.[10][11][12][13][14] |

| Molar Extinction Coefficient (ε) | ~93,000 M⁻¹cm⁻¹ | At absorption maximum.[13] |

| Fluorescence Quantum Yield (Φ) | ~1.0 | In aqueous buffer.[13] |

| Molecular Weight | ~631.67 g/mol | For the single isomer.[15] |

| Optimal Reaction pH | 8.0 - 9.0 | For efficient amine labeling.[5][6] |

Experimental Protocols

Below are generalized protocols for labeling proteins and amine-modified oligonucleotides with this compound. Optimization is often necessary based on the specific biomolecule.

This protocol is optimized for labeling approximately 1 mg of a target protein.

1. Reagent Preparation:

-

Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, MES, or HEPES) to a final concentration of 2-10 mg/mL.[4][6] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible and must be removed.[6]

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3.

-

Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][5][6]

2. Labeling Reaction:

-

Adjust the pH of the protein solution to 8.2-8.5 by adding an appropriate volume of 1 M sodium bicarbonate.[6]

-

Add the this compound stock solution to the protein solution. A typical starting molar ratio is 10:1 (dye:protein).

-

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[6]

3. Purification:

-

Remove unreacted, hydrolyzed dye from the labeled protein conjugate using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[6]

4. Storage:

-

Store the purified conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect from light.

This protocol is designed for labeling oligonucleotides synthesized with a 5' or 3' primary amine modification.

1. Reagent Preparation:

-

Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium tetraborate, pH 8.5.[4]

-

Dye Stock Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF immediately prior to use.[4][5]

2. Labeling Reaction:

-

Combine the oligonucleotide solution with the this compound stock solution.

-

Incubate the reaction for 30 minutes to 1 hour at room temperature or overnight at 4°C, protected from light.[5]

3. Purification:

-

Purify the labeled oligonucleotide from excess dye using methods such as HPLC or gel electrophoresis.[4]

4. Storage:

-

Store the purified, labeled oligonucleotide at -20°C and protect it from light to prevent photobleaching.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. chempep.com [chempep.com]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. 5-ROX, SE | TargetMol [targetmol.com]

- 6. ROX Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg [eurogentec.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biotium.com [biotium.com]

- 12. abpbio.com.cn [abpbio.com.cn]

- 13. lumiprobe.com [lumiprobe.com]

- 14. abpbio.com [abpbio.com]

- 15. 5-Carboxy-X-rhodamine, succinimidyl ester | 209734-74-7 | FC72892 [biosynth.com]

An In-depth Technical Guide to the Solubility and Stability of 5-ROX-SE

This guide provides a comprehensive overview of the solubility and stability of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely used fluorescent dye in research and drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on practical application and experimental design.

Core Properties of this compound

This compound is an amine-reactive fluorescent probe commonly utilized for labeling oligonucleotides and peptides for applications such as automated DNA sequencing and real-time PCR.[1][2] Its succinimidyl ester (SE) moiety reacts with primary amines on target molecules to form stable amide bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [1][3] |

| Molecular Weight | 631.68 g/mol | [1][3] |

| Appearance | Dark red solid | [1] |

| Excitation Maximum (λex) | ~570 nm | [4] |

| Emission Maximum (λem) | ~602 nm | [4] |

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling reactions. It is generally soluble in anhydrous polar organic solvents and insoluble in aqueous solutions.

Qualitative Solubility

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3] |

| Dimethylformamide (DMF) | Soluble | [1][3] |

| Water | Insoluble | [5] |

Quantitative Solubility

Stability of this compound

The stability of this compound is influenced by storage conditions and its chemical environment, particularly the presence of water.

Storage and Handling

For optimal stability, this compound should be stored under the following conditions:

| Condition | Recommendation | Reference |

| Temperature | -20°C | [1][3][7] |

| Light | Protect from light | [1][3][7] |

| Moisture | Store in a desiccated environment | [7] |

Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for at least one month.[6] Some sources suggest that solutions stored at -80°C may be stable for up to a year.[4] It is crucial to use anhydrous solvents for preparing stock solutions to prevent premature hydrolysis.

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. This reaction converts the amine-reactive ester back to the unreactive carboxylic acid (5-ROX), rendering it incapable of labeling primary amines. The rate of hydrolysis is significantly influenced by pH and temperature, with higher pH and temperature accelerating the degradation process.[8]

Figure 1. Hydrolysis of this compound.

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol provides a method for estimating the solubility of this compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent (e.g., DMSO) in a microcentrifuge tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Equilibrate the solution by rotating it at room temperature for 24 hours to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Solute in Supernatant:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the excitation maximum of 5-ROX (~570 nm).

-

Calculate the concentration using a standard curve prepared from known concentrations of this compound.

-

-

Calculation of Solubility:

-

Multiply the determined concentration by the dilution factor to obtain the solubility in the original solvent.

-

Figure 2. Workflow for solubility determination.

Protocol for Assessing Stability

This protocol outlines a method for evaluating the stability of this compound in solution over time, which can be adapted for accelerated stability studies by adjusting the temperature.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the solvent of interest (e.g., anhydrous DMSO) at a known concentration (e.g., 10 mM).

-

-

Incubation:

-

Aliquot the stock solution into several sealed, light-protected vials.

-

Store the vials under the desired conditions (e.g., room temperature, 4°C, or elevated temperatures for accelerated studies).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for analysis.

-

-

Purity Analysis by HPLC:

-

Dilute the sample to an appropriate concentration for HPLC analysis.

-

Analyze the sample using a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound (~570 nm).

-

The appearance of a new peak corresponding to the hydrolyzed product (5-ROX) and a decrease in the area of the this compound peak indicate degradation.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial (time 0) peak area.

-

Plot the percentage of intact this compound against time to determine its stability profile under the tested conditions.

-

Figure 3. Workflow for stability assessment.

Conclusion

Understanding the solubility and stability of this compound is paramount for its successful application in bioconjugation and fluorescence-based assays. This guide provides essential information on its properties and detailed protocols for its characterization. By adhering to the recommended storage and handling procedures and by understanding its degradation pathways, researchers can ensure the reliability and reproducibility of their experimental results.

References

- 1. biotium.com [biotium.com]

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abpbio.com [abpbio.com]

- 4. 5-ROX, SE | TargetMol [targetmol.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Storage and Handling of 5-ROX-SE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely used fluorescent dye in biological research. Adherence to these guidelines is critical for maintaining the reagent's integrity and ensuring the reproducibility of experimental results. This document details the chemical and physical properties of this compound, provides protocols for its use in labeling biomolecules, and outlines its application in quantitative real-time PCR (qPCR) and Förster Resonance Energy Transfer (FRET) assays.

Chemical and Physical Properties

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family. Its succinimidyl ester (SE) moiety readily reacts with primary amines on biomolecules, such as the N-terminus of proteins or amine-modified oligonucleotides, to form stable amide bonds.[1][2] The single isomer form is often preferred for labeling peptides and nucleotides as it yields better resolution during HPLC purification.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [3] |

| Molecular Weight | 631.67 g/mol | [3] |

| CAS Number | 209734-74-7 | [4] |

| Appearance | Lyophilized orange solid | [3] |

| Solubility | Soluble in anhydrous DMSO or DMF | [4] |

| Excitation Maximum (λex) | ~573-576 nm | [3][5][6] |

| Emission Maximum (λem) | ~601-602 nm | [3][5][6] |

Storage and Handling

Proper storage and handling of this compound are paramount to prevent its degradation and maintain its reactivity.

| Condition | Recommendation | Reference(s) |

| Storage Temperature | Store at -20°C. | [3] |

| Light Sensitivity | Protect from light. | [3] |

| Moisture Sensitivity | Store in a desiccated environment. | [3] |

| Form | Shipped as a lyophilized solid. | [3] |

| Reconstitution | Reconstitute in anhydrous DMSO or DMF. | [4] |

| Solution Storage | Aliquot and store reconstituted solutions at -20°C to avoid repeated freeze-thaw cycles. Protect from light. | [4] |

Note: When preparing solutions, it is crucial to use anhydrous solvents to prevent hydrolysis of the succinimidyl ester, which would render the dye unreactive to amines.

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides

This compound is extensively used for labeling amine-modified oligonucleotides for applications such as DNA sequencing and qPCR probes.[5][7]

Protocol:

-

Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in a suitable buffer. A tetraborate (B1243019) buffer at pH 8.5 is recommended for optimal reaction efficiency, as the amine group needs to be in a non-protonated state. Avoid buffers containing primary amines, such as Tris.[1][8]

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.[4]

-

Labeling Reaction: Mix the dissolved this compound with the amine-modified oligonucleotide solution. The reaction is typically carried out at room temperature for 30 minutes to 1 hour, or overnight at 4°C.[4] The specific reaction conditions may need optimization based on the oligonucleotide sequence and concentration.

-

Purification: The labeled oligonucleotide must be purified from unlabeled oligonucleotides and free dye. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.[9][10]

Purification of this compound Labeled Oligonucleotides by RP-HPLC

RP-HPLC is a robust method for purifying labeled oligonucleotides, separating them based on hydrophobicity.[11][12] The fluorescent dye imparts significant hydrophobicity, allowing for excellent separation of the labeled product from unlabeled failures.[9]

| Parameter | Recommended Condition | Reference(s) |

| HPLC System | Alliance® or equivalent | [11][12] |

| Column | XTerra® MS C18, 2.5 µm, 4.6 x 50 mm | [11][12] |

| Flow Rate | 0.5 - 1 mL/min | [11][12] |

| Mobile Phase A | 5% Acetonitrile in 0.1 M TEAA, pH 7 | [11][12] |

| Mobile Phase B | 30-40% Acetonitrile in 0.1 M TEAA, pH 7 | [11][12] |

| Gradient | A linear gradient of increasing Mobile Phase B | [11][12] |

| Column Temperature | 60 °C | [11][12] |

| Detection | UV at 260 nm (for DNA) and at the λmax of ROX (~575 nm) | [11] |

Note: The mobile phase components, triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile, are volatile and can be removed by evaporation after collection of the purified fraction.[11]

Characterization of this compound Conjugates

Following purification, it is essential to characterize the labeled biomolecule to confirm successful conjugation and determine the degree of labeling.

-

Mass Spectrometry: Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound moiety.

-

UV-Visible Spectroscopy: The absorbance spectrum of the conjugate can be measured to confirm the presence of both the biomolecule (e.g., DNA at 260 nm) and the ROX dye (at ~575 nm). The ratio of these absorbances can be used to estimate the degree of labeling.

Applications

Passive Reference Dye in Quantitative Real-Time PCR (qPCR)

ROX is widely used as a passive reference dye in qPCR to normalize for non-PCR-related variations in fluorescence signals.[13][14][15] These variations can arise from pipetting errors, well-to-well differences in optical paths, and signal fluctuations due to bubbles or condensation.[13] The ROX signal remains constant throughout the PCR reaction and is used to normalize the reporter dye signal, leading to more precise and reproducible data.[16]

Förster Resonance Energy Transfer (FRET) Assays

This compound is a suitable acceptor fluorophore for FRET-based assays due to its spectral properties.[7] FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[17] This phenomenon can be used as a "spectroscopic ruler" to measure molecular distances and detect interactions between biomolecules.[17] For example, in a protease assay, a peptide substrate can be labeled with a FRET pair (e.g., a donor like 5-FAM and an acceptor like 5-ROX). In the intact peptide, FRET occurs, and the acceptor fluoresces. Upon cleavage by a protease, the donor and acceptor are separated, FRET is disrupted, and the donor fluorescence increases while the acceptor fluorescence decreases.[18][19][20]

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference(s) |

| Low Labeling Efficiency | - Hydrolysis of this compound due to moisture.- Incorrect pH of labeling buffer.- Presence of primary amines in the buffer (e.g., Tris). | - Use anhydrous solvents for reconstitution.- Ensure labeling buffer pH is ~8.5.- Use amine-free buffers (e.g., borate, phosphate). | [1] |

| High Background in qPCR | - Incorrect ROX concentration.- Probe degradation. | - Use the recommended ROX concentration for your instrument.- Check probe integrity. | [13][21] |

| No FRET Signal | - Donor and acceptor are too far apart.- Incorrect fluorophore pair.- Photobleaching of fluorophores. | - Re-design the labeled molecule to bring fluorophores closer.- Ensure spectral overlap between donor emission and acceptor excitation.- Use anti-fade reagents and minimize light exposure. | [17] |

Conclusion

This compound is a versatile and widely used fluorescent dye with important applications in molecular biology and drug discovery. Proper storage, handling, and application of this reagent are crucial for obtaining reliable and reproducible data. By following the guidelines and protocols outlined in this technical guide, researchers can effectively utilize this compound in their experimental workflows.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg [eurogentec.com]

- 4. 5-ROX, SE | TargetMol [targetmol.com]

- 5. abpbio.com [abpbio.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. vectorlabs.com [vectorlabs.com]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. labcluster.com [labcluster.com]

- 10. waters.com [waters.com]

- 11. mz-at.de [mz-at.de]

- 12. mz-at.de [mz-at.de]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. bio-rad.com [bio-rad.com]

- 15. illumina.com [illumina.com]

- 16. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 17. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. RT-PCR Troubleshooting [sigmaaldrich.com]

A Technical Guide to 5-ROX-SE: Single Isomer vs. Mixed Isomers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics, applications, and comparative performance of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) single isomer versus its mixed isomer counterpart. We delve into the practical implications of isomer purity on experimental outcomes, provide detailed protocols for biomolecule labeling, and present a framework for its application in life sciences research.

Introduction to this compound: A Versatile Amine-Reactive Fluorophore

This compound is a widely utilized fluorescent dye belonging to the rhodamine family, valued for its bright orange-red fluorescence, high quantum yield, and good photostability.[1] Its succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids, forming a stable amide bond.[2] This makes it a valuable tool for a variety of applications, including DNA sequencing, quantitative PCR (qPCR), fluorescence microscopy, and flow cytometry.[1][3]

This compound is commercially available in two principal forms: a purified single 5-isomer and a mixture of 5- and 6-isomers. The core difference lies in the substitution pattern on the benzoic acid moiety of the rhodamine core structure. While the spectral properties of the individual isomers are nearly identical, the choice between the single isomer and the mixed isomers can have significant implications for downstream applications, particularly concerning the purification and characterization of the labeled bioconjugate.[4][5]

Physicochemical and Spectroscopic Properties

The fluorescence properties of 5-ROX make it a popular choice for multiplexing experiments, as its emission spectrum is well-separated from other common fluorophores like fluorescein (B123965) (FAM) and cyanine (B1664457) dyes.

| Property | This compound (Single Isomer) | 5(6)-ROX-SE (Mixed Isomers) |

| Excitation Maximum (λex) | ~575-578 nm[1][6] | ~568 nm[7] |

| Emission Maximum (λem) | ~600-604 nm[1][6] | ~591-595 nm[7] |

| Molar Extinction Coefficient (ε) | ~82,000 - 92,000 M⁻¹cm⁻¹[1][6] | ~85,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | High (e.g., 0.94 in aqueous buffer)[1] | High |

| Solubility | DMSO, DMF, Methanol[1][7] | DMSO, DMF, Methanol[7] |

| Reactive Group | N-hydroxysuccinimidyl ester (NHS ester) | N-hydroxysuccinimidyl ester (NHS ester) |

| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |

Single Isomer vs. Mixed Isomers: A Critical Comparison

The primary advantage of using the this compound single isomer lies in the homogeneity of the final conjugate. Labeling a biomolecule with a mixture of isomers will result in a heterogeneous population of labeled products, where the fluorophore is attached at the same site but with two slightly different chemical structures. This can lead to complications in downstream purification and analysis.

Key Advantages of the Single Isomer:

-

Simplified Purification: Bioconjugates prepared with a single isomer yield a more uniform product, which simplifies purification by chromatography (e.g., HPLC), often resulting in a single, sharp peak.[4]

-

Improved Resolution: In techniques like HPLC and capillary electrophoresis, the use of a single isomer can lead to better resolution and less ambiguous peak profiles.[4][5]

-

Consistent Labeling: Ensures that every labeled molecule has the identical fluorophore attached, leading to greater consistency in assays and reduced batch-to-batch variability.

While direct, quantitative comparisons of labeling efficiency and photostability between the single and mixed isomers are not extensively documented in the literature, the consensus in the field is that the benefits of simplified purification and product homogeneity make the single isomer the preferred choice for most applications, especially those requiring a high degree of precision and reproducibility.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound.

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

This compound (single isomer or mixed isomers)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer, pH 8.3-9.0

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with a stabilizer like BSA)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the protein for reaction with the dye.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature.

-

Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point.

-

While gently stirring, add the this compound solution dropwise to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be the first colored band to elute.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~578 nm.

-

Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Oligonucleotide Labeling with this compound

This protocol is for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound (single isomer preferred)

-

Anhydrous DMSO or DMF

-

0.1 M Sodium carbonate/bicarbonate buffer, pH 9.0

-

3 M Sodium acetate (B1210297)

-

Purification system (e.g., HPLC)

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in nuclease-free water to a desired concentration.

-

-

Prepare the this compound Solution:

-

Prepare a fresh solution of this compound in DMSO or DMF.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the oligonucleotide, 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0), and the this compound solution. A molar excess of the dye is typically used.

-

Incubate the reaction overnight at room temperature in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Precipitate the labeled oligonucleotide by adding 3 M sodium acetate and cold ethanol. Centrifuge to pellet the oligonucleotide.

-

Wash the pellet with cold ethanol and resuspend in nuclease-free water.

-

Purify the labeled oligonucleotide using reverse-phase HPLC to separate it from unlabeled oligonucleotides and free dye.

-

Visualization of Workflows and Concepts

To aid in the understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

Caption: Workflow for Protein Labeling with this compound.

Caption: Logical Flow of Single vs. Mixed Isomer Labeling.

Applications in Research and Drug Development

While this compound is a versatile labeling reagent, its application as a functional probe in signaling pathways is less direct. It is primarily used to confer fluorescence to a biomolecule of interest, which can then be used to study various cellular processes.

Fluorescence Resonance Energy Transfer (FRET)

5-ROX can serve as an acceptor in FRET-based assays when paired with a suitable donor fluorophore (e.g., FAM or a cyanine dye).[3] FRET is a powerful tool for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. For example, a ROX-labeled substrate could be used in a kinase assay where its phosphorylation by a kinase leads to a conformational change that alters the FRET efficiency with a donor-labeled part of the molecule or a binding partner.

Caption: FRET-based Kinase Assay Concept.

Receptor-Ligand Binding Assays

ROX-labeled ligands can be synthesized to study receptor-ligand interactions.[8] These fluorescent ligands can be used in various assay formats, such as fluorescence polarization (FP) or imaging-based assays, to quantify binding affinities and to screen for compounds that compete with the natural ligand for receptor binding. This is a crucial application in drug discovery.

Conclusion

The choice between this compound single isomer and mixed isomers is a critical consideration in the design of experiments that require fluorescently labeled biomolecules. For applications demanding high purity, reproducibility, and straightforward analysis, the single 5-isomer is the superior choice due to the homogeneity of the resulting conjugate. While the spectral properties of the isomers are nearly identical, the practical advantages of using a single isomer in terms of purification and characterization are significant. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development, enabling them to effectively utilize this compound in their studies.

References

- 1. empbiotech.com [empbiotech.com]

- 2. The design of Förster (fluorescence) resonance energy transfer (FRET)-based molecular sensors for Ran GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. 5-ROX / 5-Carboxy-X-rhodamin, reines Isomer [genaxxon.com]

- 7. biotium.com [biotium.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the Quantum Yield and Photostability of 5-ROX Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and photostability of the fluorescent dye 5-Carboxy-X-rhodamine (5-ROX). 5-ROX is a bright, red-emitting fluorophore widely utilized in molecular biology and biotechnology, particularly as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) and in fluorescence-based sequencing and microscopy.[1][2][3] Its favorable photophysical properties, including high fluorescence quantum yield and good photostability, make it a valuable tool in various research and development applications.[4]

Core Photophysical Properties of 5-ROX

The utility of a fluorescent dye is largely determined by its quantum yield and photostability. The quantum yield dictates the brightness of the fluorescence signal, while photostability determines its resilience to photodegradation under illumination.

Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal. 5-ROX is known for its high quantum yield, making it a robust fluorescent marker.[4]

Photostability

Quantitative Data for 5-ROX Dye

The following table summarizes the key quantitative photophysical parameters of 5-ROX dye compiled from various sources.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~575-585 nm | The exact maximum can vary slightly depending on the solvent and conjugation state.[4][8] |

| Emission Maximum (λem) | ~600-605 nm | The exact maximum can vary slightly depending on the solvent and conjugation state.[4][8] |

| Molar Extinction Coefficient (ε) | ~85,000 - 92,000 M-1cm-1 | In aqueous buffer.[5] |

| Fluorescence Quantum Yield (Φf) | ~0.94 | In aqueous buffer.[4] |

| Photostability | Qualitatively High | Considered more photostable than fluorescein (B123965) dyes. Quantitative photobleaching quantum yield is not widely reported.[5] |

Experimental Protocols

Accurate characterization of the quantum yield and photostability of 5-ROX requires standardized experimental protocols. The following sections provide detailed methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is the most common approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

1. Selection of a Suitable Standard:

-

Choose a quantum yield standard with absorption and emission spectra that overlap with those of 5-ROX. A common standard for this spectral region is Rhodamine 6G in ethanol (B145695) (Φf = 0.95).

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both the 5-ROX sample and the quantum yield standard in the same spectroscopic-grade solvent.

-

The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

3. Measurement of Absorbance:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

4. Measurement of Fluorescence Emission:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the instrumental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

5. Data Analysis:

-

Integrate the area under the corrected emission spectra for both the 5-ROX sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The resulting plots should be linear. Determine the gradient (slope) of each line.

6. Calculation of Quantum Yield:

-

The quantum yield of the 5-ROX sample (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

where Φstandard is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

Assessment of Photostability

The photostability of 5-ROX can be assessed by monitoring the decrease in its fluorescence intensity over time upon continuous illumination.

1. Sample Preparation:

-

Prepare a solution of 5-ROX in a suitable buffer or solvent. The concentration should be such that the initial fluorescence intensity is well within the linear range of the detector.

-

Place the solution in a cuvette or on a microscope slide.

2. Illumination:

-

Expose the sample to continuous illumination using a stable light source (e.g., a laser or an arc lamp) at the excitation maximum of 5-ROX.

-

The intensity of the light source should be constant throughout the experiment.

3. Monitoring Fluorescence Decay:

-

Record the fluorescence intensity of the sample at regular time intervals.

-

Continue the measurement until the fluorescence intensity has significantly decreased (e.g., to 50% of the initial intensity).

4. Data Analysis:

-

Plot the normalized fluorescence intensity (I/I0, where I0 is the initial intensity) as a function of time.

-

The photobleaching half-life (t1/2) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

-

For a more quantitative measure, the photobleaching quantum yield (Φb) can be calculated if the photon flux of the excitation light and the molar extinction coefficient of the dye are known. This typically requires more specialized instrumentation and analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the quantum yield and assessing the photostability of 5-ROX.

Caption: Workflow for the determination of the relative fluorescence quantum yield of 5-ROX dye.

Caption: Workflow for assessing the photostability of 5-ROX dye by monitoring fluorescence decay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Rox (carboxy-X-rhodamine) Dye | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Influence of ROX on the Ct value [genaxxon.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 8. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols for 5-ROX-SE Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a fluorescent dye widely utilized for labeling oligonucleotides, particularly in applications such as real-time PCR, DNA sequencing, and hybridization probes.[1][2][3] The succinimidyl ester (SE) moiety of 5-ROX reacts with primary amino groups to form a stable amide bond.[4][5] This protocol outlines the post-synthesis conjugation of this compound to an oligonucleotide modified with a primary amine.[3]

Carboxy-X-rhodamine (ROX) is a red fluorescent dye with an absorbance maximum around 575-588 nm and an emission maximum in the range of 602-608 nm.[1][3] Due to its spectral properties, it is often used as a passive reference dye in qPCR to normalize fluorescent signals and correct for well-to-well variations.[3] The labeling process requires an oligonucleotide with a primary amine, typically introduced at the 5' or 3' end, or internally, via an amino-modifier during synthesis.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound oligonucleotide labeling protocol. These values are general recommendations and may require optimization for specific oligonucleotides and applications.

| Parameter | Recommended Value/Range | Notes |

| Reagents | ||

| This compound Stock Solution | 1-10 mg/mL (approx. 1.9-19 mM) | Dissolved in anhydrous DMSO or DMF.[6][7] Prepare fresh. |

| Amino-Modified Oligonucleotide | 0.3-0.8 mM | Dissolved in conjugation buffer. |

| Conjugation Buffer | 0.05-1 M Sodium Bicarbonate or Sodium Borate | pH 8.0-9.0.[6][8] Must be free of primary amines.[7][9] |

| Reaction Conditions | ||

| Molar Ratio (Dye:Oligo) | 5:1 to 10:1 | An excess of the dye helps drive the reaction to completion.[7] |

| Reaction Temperature | Room Temperature (~25°C) or 4°C | Room temperature reactions are typically faster.[6] |

| Reaction Time | 1-3 hours to overnight | Reaction is often complete within 30 minutes to 2 hours.[6][9] |

| Purification | ||

| Post-Conjugation Cleanup | Ethanol (B145695) Precipitation, Desalting Columns, or HPLC | HPLC is recommended for high-purity applications.[9][10] |

Experimental Workflow Diagram

Caption: Experimental workflow for labeling an amino-modified oligonucleotide with this compound.

Detailed Experimental Protocol

This protocol is a general guideline for labeling an amino-modified oligonucleotide with this compound.

Materials:

-

5-ROX, SE (Succinimidyl Ester)

-

Amine-modified oligonucleotide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

-

Nuclease-free water

-

Purification system (e.g., HPLC, desalting columns, or reagents for ethanol precipitation)

-

Microcentrifuge tubes

-

Vortexer and centrifuge

-

Aluminum foil to protect from light

Procedure:

-

Preparation of Reagents:

-

Amino-Modified Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM. Ensure the buffer is free from any primary amines (e.g., Tris buffer), as these will compete with the oligonucleotide for reaction with the NHS ester.[7][9]

-

This compound Stock Solution: Prepare a stock solution of this compound by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6][7] This solution should be prepared fresh before use. Keep the dye solution protected from light to prevent photobleaching.[6][7]

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the this compound stock solution. The recommended molar ratio of dye to oligonucleotide is between 5:1 and 10:1 to ensure efficient labeling.[7]

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction for 1-3 hours at room temperature.[6][9] Alternatively, the reaction can be carried out overnight at 4°C.[6] Protect the reaction tube from light by wrapping it in aluminum foil.

-

-

Purification of the Labeled Oligonucleotide:

-

After the incubation period, it is crucial to remove the unreacted dye and any side products.[6] Several methods can be used for purification:

-

Ethanol Precipitation: This method will remove a significant portion of the unconjugated dye. Add 3M sodium acetate (B1210297) and cold ethanol to precipitate the oligonucleotide.[9] Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in a suitable buffer.

-

Desalting Columns: Gel filtration or desalting spin columns can be used to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.[6][8]

-

High-Performance Liquid Chromatography (HPLC): For applications requiring high purity, reverse-phase HPLC (RP-HPLC) is the recommended purification method.[9][10] This technique effectively separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[10][11]

-

-

-

Storage:

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Reaction mechanism of this compound with an amino-modified oligonucleotide.

References

- 1. abpbio.com [abpbio.com]

- 2. 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

- 3. ROX N Oligo Modifications from Gene Link [genelink.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. 5-ROX, SE | TargetMol [targetmol.com]

- 7. youdobio.com [youdobio.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 10. labcluster.com [labcluster.com]

- 11. Method of Oligonucleotide Purification [biosyn.com]

Application Notes and Protocols for Labeling Peptides with 5-ROX-SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug discovery, enabling sensitive and specific detection in a variety of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays. 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), is a bright, amine-reactive fluorescent dye commonly used for labeling peptides. This document provides detailed protocols for the conjugation of this compound to peptides, purification of the labeled product, and characterization of the final conjugate.

5-ROX is a rhodamine dye that exhibits strong red fluorescence.[1] Its succinimidyl ester (SE) derivative readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond.[2] The use of a single isomer, such as 5-ROX, is often preferred over mixtures of isomers (e.g., 5(6)-ROX) in bioconjugation to ensure better resolution during purification and more consistent experimental results.[3]

Quantitative Data Summary

Accurate quantification of the labeled peptide and the degree of labeling (DOL) is critical for reproducible experiments. The following tables summarize the key spectral properties of 5-ROX and provide a guide for preparing stock solutions.

Table 1: Spectral and Physicochemical Properties of 5-ROX

| Property | Value | Reference |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [4] |

| Molecular Weight | 631.67 g/mol | [5] |

| Excitation Maximum (λex) | ~578 nm | [3][6] |

| Emission Maximum (λem) | ~604 nm | [3][6] |

| Molar Extinction Coefficient (ε) at λmax | 82,000 M⁻¹cm⁻¹ | [1][3][6] |

| Correction Factor (CF₂₈₀) | 0.168 | [1][6] |

| Quantum Yield | ~0.94 | [3][6] |

| Recommended Solvents | DMSO, DMF | [4] |

| Storage Conditions | -20°C, protected from light and moisture | [3] |

Table 2: Preparation of this compound Stock Solution (10 mM in DMSO)

| Mass of this compound | Volume of DMSO to Add |

| 1 mg | 158.3 µL |

| 5 mg | 791.6 µL |

| 10 mg | 1.583 mL |

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound

This protocol describes a general procedure for labeling a peptide with this compound. The optimal conditions, particularly the molar ratio of dye to peptide, may need to be determined empirically for each specific peptide.

Materials:

-

Peptide with at least one primary amine (N-terminus or lysine residue)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

0.1 M Sodium bicarbonate buffer, pH 8.3

-

1 M Tris-HCl, pH 8.0 (for quenching)

-

Purification column (e.g., RP-HPLC)

Procedure:

-

Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

-

This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL (see Table 2 for volumes).

-

Labeling Reaction:

-

While vortexing the peptide solution, slowly add the desired molar excess of the this compound stock solution. A 10-20 fold molar excess of dye to peptide is a common starting point.

-

Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Reaction Quenching (Optional): To stop the reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This step is optional if the reaction is immediately proceeding to purification.

-

Purification: Purify the 5-ROX-labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) (see Protocol 2).

Protocol 2: Purification of 5-ROX-Labeled Peptides by RP-HPLC

RP-HPLC is the standard method for purifying fluorescently labeled peptides, separating them based on hydrophobicity.

Materials:

-

C18 RP-HPLC column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

HPLC system with a UV detector and fraction collector

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

-

Sample Injection: Inject the quenched labeling reaction mixture onto the column.

-

Gradient Elution: Elute the labeled peptide using a linear gradient of increasing Solvent B. A shallow gradient is often recommended for better separation of peptides.[7] An example gradient is as follows:

-

0-5 min: 10% B

-

5-35 min: 10-70% B

-

35-40 min: 70-95% B

-

40-45 min: 95% B

-

45-50 min: 95-10% B

-

50-60 min: 10% B

-

-

Fraction Collection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~578 nm (for 5-ROX). Collect fractions corresponding to the major peak that absorbs at both wavelengths.

-

Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide. Pool the pure fractions.

-

Lyophilization: Lyophilize the pooled fractions to obtain the purified 5-ROX-labeled peptide as a powder.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule. It is determined using UV-Visible spectrophotometry.

Procedure:

-

Dissolve the Labeled Peptide: Accurately dissolve the purified and lyophilized 5-ROX-labeled peptide in a suitable buffer (e.g., PBS).

-

Measure Absorbance:

-

Measure the absorbance of the solution at 280 nm (A₂₈₀).

-

Measure the absorbance at the λmax of 5-ROX (~578 nm) (A_max).

-

-

Calculate the Concentration of the Peptide and Dye:

-

Concentration of 5-ROX (M): [5-ROX] = A_max / ε_dye where ε_dye is the molar extinction coefficient of 5-ROX (82,000 M⁻¹cm⁻¹).

-

Corrected Absorbance of the Peptide at 280 nm: A_peptide = A₂₈₀ - (A_max * CF₂₈₀) where CF₂₈₀ is the correction factor for 5-ROX at 280 nm (0.168).

-

Concentration of Peptide (M): [Peptide] = A_peptide / ε_peptide where ε_peptide is the molar extinction coefficient of the unlabeled peptide at 280 nm. This can be estimated based on the number of tryptophan and tyrosine residues.

-

-

Calculate the Degree of Labeling (DOL): DOL = [5-ROX] / [Peptide]

An ideal DOL is typically between 0.5 and 2.0, but the optimal value depends on the specific application.

Mandatory Visualizations

Caption: Experimental workflow for labeling peptides with this compound.

Caption: Substance P signaling pathway via the NK1R G-protein coupled receptor.

Application Example: Studying GPCR Signaling with 5-ROX-Labeled Substance P

Fluorescently labeled peptides are powerful tools for investigating G protein-coupled receptor (GPCR) signaling.[8] Substance P, an 11-amino acid neuropeptide, is a ligand for the neurokinin-1 receptor (NK1R), a GPCR involved in pain perception and inflammation.[2][9] By labeling Substance P with 5-ROX, researchers can visualize and track its binding to NK1R on the surface of cells, monitor receptor internalization, and quantify receptor-ligand interactions.[10]

Upon binding of Substance P to NK1R, the receptor activates heterotrimeric G proteins, primarily of the Gαq/11 family.[11] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] These signaling events ultimately lead to downstream cellular responses, such as the activation of the MAPK pathway, which can modulate inflammation and cell proliferation.[12]

The use of 5-ROX-labeled Substance P in fluorescence microscopy or flow cytometry allows for the direct observation and quantification of these cellular events, providing valuable insights into the mechanisms of GPCR signaling and the effects of potential therapeutic modulators.

References

- 1. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-ROX N-succinimidyl ester - CAS-Number 209734-74-7 - Order from Chemodex [chemodex.com]

- 4. biotium.com [biotium.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. 5-ROX [5-Carboxy-X-rhodamine] *CAS 216699-35-3* | AAT Bioquest [aatbio.com]

- 7. peptide.com [peptide.com]

- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-ROX-SE in Automated DNA Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a bright, amine-reactive fluorescent dye widely employed in automated DNA sequencing. As a member of the rhodamine family of dyes, 5-ROX offers high photostability and a distinct spectral profile, making it a crucial component in multicolor sequencing methodologies, particularly in Sanger chain-termination sequencing. Its succinimidyl ester functional group allows for the covalent labeling of biomolecules containing primary amines, such as amino-modified DNA primers or dideoxynucleotide triphosphates (ddNTPs).

In automated DNA sequencing, 5-ROX is typically used as one of the four fluorescent labels, each corresponding to one of the four DNA bases (A, C, G, T). This enables the simultaneous analysis of all four sequencing reactions in a single capillary, a cornerstone of high-throughput sequencing.

Principle of this compound in Automated DNA Sequencing

The utility of this compound in automated DNA sequencing is rooted in the Sanger sequencing method. This method involves the enzymatic synthesis of DNA strands of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide.

The core principle involves a cycle sequencing reaction containing:

-

A DNA template

-

A sequencing primer

-

DNA polymerase

-

A mixture of deoxynucleotide triphosphates (dNTPs)

-

A small concentration of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

When a ddNTP is incorporated into the growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, thus terminating the chain. In a four-dye system, each of the four ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) is labeled with a different fluorescent dye. 5-ROX is commonly used to label one of these ddNTPs.

The resulting mixture contains a collection of DNA fragments of different lengths, each ending with a specific fluorescently labeled base. These fragments are then separated by size using capillary electrophoresis. A laser excites the fluorescent dyes as they pass a detector, and the emitted fluorescence is captured. The spectral properties of 5-ROX allow for its distinct detection from other dyes used in the sequencing reaction. The order of the colored peaks corresponds to the sequence of the DNA template.

Spectral and Chemical Properties of 5-ROX

A summary of the key properties of 5-ROX is presented in the table below.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~575 nm | [1] |

| Emission Maximum (Em) | ~602 nm | [1] |

| Molecular Weight | 631.68 g/mol | [1] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [2] |

| Reactivity | Primary amines | [2] |

| Solubility | DMSO, DMF | [1] |

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide Primers with this compound

This protocol describes the covalent attachment of this compound to a DNA primer with a 5' or 3' primary amine modification.

Materials:

-

This compound

-

Amine-modified oligonucleotide

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.5)

-

Nuclease-free water

-

Ethanol (B145695) (100% and 70%)

-

3 M Sodium acetate (B1210297), pH 5.2

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use, as the succinimidyl ester is moisture-sensitive.

-

Prepare Oligonucleotide Solution: Resuspend the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 µg/µL.

-

Labeling Reaction:

-